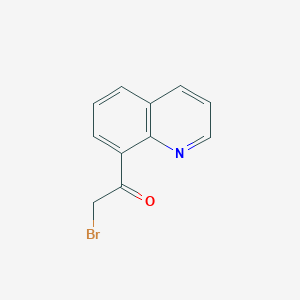

2-Bromo-1-(quinolin-8-yl)ethan-1-one

Overview

Description

Synthesis Analysis

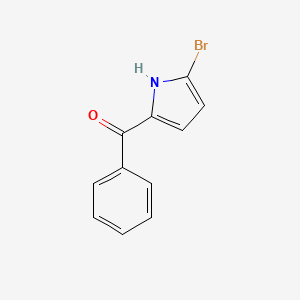

The synthesis of quinoline-based compounds like “2-Bromo-1-(quinolin-8-yl)ethan-1-one” often involves the use of various synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

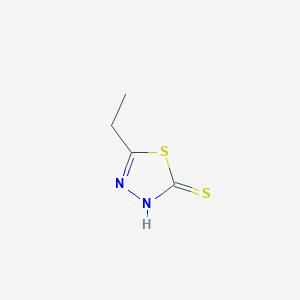

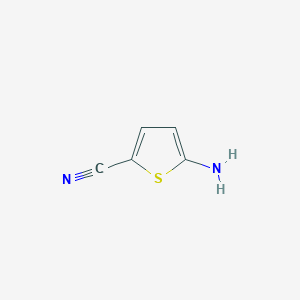

The molecular formula of “2-Bromo-1-(quinolin-8-yl)ethan-1-one” is C11H8BrNO . It is a heterocyclic compound with a quinoline ring attached to an ethanone group with a bromine atom.Chemical Reactions Analysis

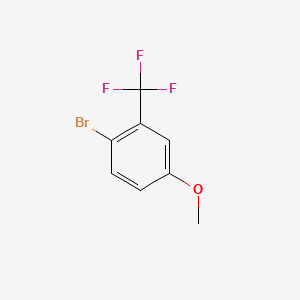

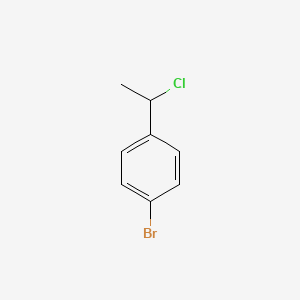

The titled thiosemicarbazone scaffold was conducted with some carbon-centered electrophilic reagents such as acetic anhydride, chloroacetyl chloride, chloroacetic acid, 2-bromo-1-(3-nitrophenyl)ethan-1-one, 2-chloro-N-phenylacetamide, and dimethyl but-2-ynedioate to achieve triazolethione, imidazolone, thiazolidinone, and thiazole derivatives .Physical And Chemical Properties Analysis

The average mass of “2-Bromo-1-(quinolin-8-yl)ethan-1-one” is 250.091 Da, and its monoisotopic mass is 248.978912 Da .Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including 2-Bromo-1-(quinolin-8-yl)ethanone , have been identified as potential anticancer agents . These compounds can interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For instance, they may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription in rapidly dividing cells, making them effective in targeting certain types of cancer.

Antioxidant Properties

The quinoline moiety is known to possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . Oxidative stress is a condition characterized by an imbalance between free radicals and antioxidants in the body, leading to cell and tissue damage. 2-Bromo-1-(quinolin-8-yl)ethanone could be utilized in research focused on mitigating oxidative damage in biological systems.

Anti-Inflammatory Uses

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Quinoline derivatives exhibit anti-inflammatory activities by modulating inflammatory pathways . 2-Bromo-1-(quinolin-8-yl)ethanone may be used in the development of new anti-inflammatory drugs that can help treat conditions like arthritis and asthma.

Antimalarial Applications

Quinoline-based compounds have a long history of use in antimalarial drugs, such as chloroquine and mefloquine . The structural similarity of 2-Bromo-1-(quinolin-8-yl)ethanone to these drugs suggests that it could be a precursor or a candidate for creating novel antimalarial therapies, especially in the face of increasing drug resistance.

Antimicrobial and Antibacterial Effects

Research has shown that quinoline derivatives can be effective against a variety of microbial and bacterial strains . 2-Bromo-1-(quinolin-8-yl)ethanone could be part of studies aiming to develop new antibiotics or disinfectants, particularly for drug-resistant bacteria, which is a growing concern in public health.

Anti-SARS-CoV-2 (COVID-19) Potential

Given the global impact of the COVID-19 pandemic, there is a significant interest in finding compounds that can inhibit the virus. Quinoline derivatives have been explored for their potential anti-SARS-CoV-2 activity . 2-Bromo-1-(quinolin-8-yl)ethanone might contribute to this research area by serving as a scaffold for synthesizing compounds that could interfere with the virus’s life cycle.

Future Directions

Quinoline-based compounds like “2-Bromo-1-(quinolin-8-yl)ethan-1-one” have become essential due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future direction in this field could involve the development of more efficient synthesis protocols and exploration of new biological and pharmaceutical activities.

Mechanism of Action

Target of Action

Quinoline, a core structure in this compound, is known to be a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Mode of Action

Quinoline derivatives are known to exhibit reactions similar to benzene and pyridine . They participate in both electrophilic and nucleophilic substitution reactions .

Biochemical Pathways

Quinoline and its derivatives have been reported to have versatile applications in the fields of industrial and synthetic organic chemistry .

Result of Action

Quinoline derivatives are known to have a broad range of biological activities .

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various reaction protocols, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

properties

IUPAC Name |

2-bromo-1-quinolin-8-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVOFLIRNPFPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)CBr)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563506 | |

| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(quinolin-8-yl)ethan-1-one | |

CAS RN |

860113-88-8 | |

| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)